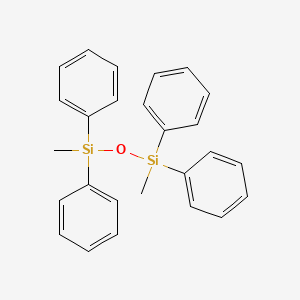

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-

Description

Historical Context and Discovery

The discovery and development of disiloxane compounds, including 1,3-dimethyl-1,1,3,3-tetraphenyl-disiloxane, emerged from the pioneering work in organosilicon chemistry that began in the mid-19th century. The foundational moment for organosilicon chemistry occurred in 1863 when French chemists C. Fiedler and J. M. Crafts successfully synthesized tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, marking the beginning of systematic organosilicon compound research. This breakthrough established the fundamental principles that would later enable the synthesis of more complex silicon-containing molecules, including the disiloxane class of compounds.

The period from 1904 to 1937 witnessed significant advances in organosilicon chemistry, during which scientists not only synthesized numerous simple organosilicon compounds but also discovered both cyclic and linear polysiloxanes. Alfred Stock's contributions during this era were particularly notable, as his research group developed sophisticated methodologies for working with silicon-containing compounds under high-vacuum conditions. Stock's work with silanes and their hydrolysis products laid the groundwork for understanding the formation of silicon-oxygen bonds, which would prove essential for the later development of disiloxane synthesis.

The conceptual framework for understanding siloxane compounds was further advanced by Frederick Stanley Kipping, who coined the term "silicone" in 1901 to describe the formula of polydiphenylsiloxane. Although Kipping was well aware that polydiphenylsiloxane exhibited polymeric behavior in contrast to the monomeric nature of analogous organic ketones, his terminology and structural insights provided the intellectual foundation for subsequent researchers working with silicon-oxygen containing compounds. The evolution of nomenclature from Kipping's original "silicoketone" to the modern "siloxane" terminology reflects the growing understanding of these compounds' unique properties and structures.

James Franklin Hyde's contributions in the 1930s marked another crucial milestone in the historical development of organosilicon chemistry. Hyde, who became known as the "Father of Silicones," pioneered methods for creating silicone compounds from silicon precursors and developed techniques for producing high-quality silica glass. His work led to the formation of Dow Corning, an alliance between the Dow Chemical Company and Corning Glass Works specifically created to manufacture silicone products, establishing the commercial viability of organosilicon compounds.

The specific development of tetraphenyl-substituted disiloxanes built upon these historical foundations, representing a sophisticated application of controlled silicon-oxygen bond formation combined with aromatic substitution patterns. Research into tetraphenyldisiloxanediol derivatives demonstrated that these compounds could be synthesized from readily available and inexpensive precursors, making them accessible for both academic research and potential commercial applications. The accessibility of starting materials and the reliability of synthetic protocols established these compounds as valuable model systems for studying silicon-oxygen chemistry.

Significance in Organosilicon Chemistry

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- occupies a position of considerable importance within the broader field of organosilicon chemistry due to its unique structural characteristics and versatile reactivity patterns. The compound belongs to the disiloxane class, which is fundamentally characterized by the presence of a silicon-oxygen-silicon linkage that forms the molecular backbone. This Si-O-Si structural motif represents one of the most thermally stable and chemically versatile bonding arrangements in organosilicon chemistry, providing exceptional resistance to thermal degradation while maintaining reactivity toward specific chemical transformations.

The significance of this compound extends to its role as a model system for understanding the properties and behavior of larger polysiloxane materials. The tetraphenyl substitution pattern provides aromatic character that influences both the physical properties and chemical reactivity of the molecule, while the dimethyl substituents contribute to the overall steric environment around the silicon centers. This combination of aromatic and aliphatic substitution creates a molecular architecture that serves as an excellent model for studying the fundamental principles governing silicon-oxygen bond stability and reactivity.

Table 1: Physical and Chemical Properties of Disiloxane, 1,3-Dimethyl-1,1,3,3-Tetraphenyl-

The synthetic accessibility of disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- contributes significantly to its importance in organosilicon research. Modern synthetic approaches to disiloxane formation have evolved to include highly efficient one-pot procedures that can produce these compounds in excellent yields with minimal purification requirements. The development of mechanochemical synthesis methods, utilizing copper-catalyzed chlorination followed by hydrolysis, has made it possible to prepare gram quantities of disiloxanes in relatively short reaction times. These advances in synthetic methodology have made tetraphenyl-substituted disiloxanes readily available for research applications and potential commercial development.

The compound demonstrates particular significance in the context of advanced materials research, where its structural characteristics make it valuable for studying the fundamental properties of silicon-containing polymers. The presence of both methyl and phenyl substituents provides a unique combination of steric bulk and electronic effects that influence the overall molecular behavior. This structural diversity allows researchers to investigate how different substitution patterns affect properties such as thermal stability, optical characteristics, and mechanical performance in polymer systems.

Research into cyclic siloxane systems has revealed that compounds related to disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- can serve as building blocks for more complex cyclic structures. The controlled condensation of silanediol precursors in the presence of appropriate catalysts has enabled the synthesis of cyclotrisiloxanes and cyclotetrasiloxanes bearing multiple phenyl substituents. These cyclic derivatives exhibit unique photophysical properties, including distinctive fluorescence characteristics that make them valuable for applications in materials science and analytical chemistry.

The catalytic applications of disiloxane compounds represent another area of significant importance within organosilicon chemistry. Gold and platinum catalysis systems have been developed that can efficiently convert hydrosilanes to disiloxanes through silicon-hydrogen bond activation processes. These catalytic transformations proceed under mild conditions in aqueous media, generating hydrogen gas as a byproduct while forming the desired silicon-oxygen bonds. The development of such catalytic methods has important implications for both synthetic chemistry and potential hydrogen storage applications.

Table 2: Synthetic Methods for Disiloxane Formation

The environmental and recycling aspects of siloxane chemistry have gained increasing attention, with research demonstrating that highly cross-linked silicone materials can be efficiently depolymerized using catalytic fluoride systems. These depolymerization processes operate under mild conditions and can break down complex siloxane networks into smaller, more manageable molecular fragments. Such developments have important implications for the sustainable use of organosilicon materials and the development of circular economy approaches to polymer chemistry.

Properties

IUPAC Name |

methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGTTPASBFBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061144 | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Aldrich MSDS] | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

807-28-3 | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=807-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenyl dimethyl disiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYL DIMETHYL DISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A20TN089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Biological Activity Overview

Currently, there is no specific documented mechanism of action for Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- in biological systems. However, it has been noted that organosilicon compounds can interact with biological membranes and other materials . Interaction studies primarily focus on compatibility with polymers and biological systems rather than direct biological effects.

Toxicity and Safety

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is classified as an irritant , which raises concerns regarding its safe handling and potential biological effects . The GHS hazard classification indicates that caution should be exercised when working with this compound.

Comparative Analysis with Similar Compounds

To understand the potential biological implications of Disiloxane, it is useful to compare it with other organosilicon compounds. The following table summarizes some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethylsiloxane | Commonly used as a lubricant and in cosmetics | |

| Phenyltrimethoxysilane | Used as a coupling agent in surface treatments | |

| Octamethylcyclotetrasiloxane | Known for low viscosity and high thermal stability |

Disiloxane's unique combination of dimethyl and tetraphenyl groups provides enhanced thermal stability compared to simpler siloxanes .

Case Studies and Research Findings

Research on the biological activity of similar organosilicon compounds often highlights their antibacterial and antifungal properties. For instance:

- A study on various synthesized organosilicon compounds demonstrated moderate to significant antibacterial activity against several bacterial strains using the agar-well diffusion method . While specific data on Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is lacking, the general trend suggests potential bioactivity in similar structures.

Scientific Research Applications

Applications in Chromatography

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Key Points:

- It can be effectively analyzed using reverse-phase HPLC methods with a mobile phase comprising acetonitrile and water. For mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid to enhance compatibility .

- The compound's ability to isolate impurities makes it suitable for preparative separations in pharmacokinetics and other analytical applications .

Applications in Polymer Science

Disiloxane serves as a model compound for studying diphenylsiloxane-based copolymers. Its unique structure allows researchers to investigate the fluorescence properties of these polymers.

Key Insights:

- The fluorescence behavior of disiloxane can provide insights into the arrangement and interactions of phenyl groups within copolymers, influencing their fluorescence quantum yields .

- Understanding these interactions can lead to the development of advanced materials with tailored optical properties.

Photophysical Studies

Research has demonstrated that disiloxane compounds exhibit interesting photophysical properties that are crucial for developing new materials.

Findings:

- The compound has been studied for its interactions with halogens and hydrogen halides, which lead to complex reactions involving silicon-phenyl bond scission. This highlights its potential in synthesizing new organosilicon compounds .

- The synthesis of related compounds has been explored to understand their crystal structures and thermal stability, which are essential for applications in various industrial processes .

Case Study 1: Chromatographic Analysis

A study conducted using disiloxane as a standard in HPLC demonstrated its effectiveness in separating complex organic mixtures. The method was scalable and allowed for rapid analysis without significant degradation of the compound .

Case Study 2: Polymer Development

Research involving disiloxane as a model compound revealed that variations in the phenyl group arrangement significantly impacted the fluorescence properties of resulting copolymers. This finding is pivotal for designing materials used in optoelectronic devices .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Disiloxanes are structurally diverse, with properties dictated by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison

Key Observations :

- Phenyl vs. Methyl/Methoxy : Phenyl groups increase hydrophobicity (logP 8.69 vs. 1.525 for diphenyl-dimethyl analogs) and thermal stability but reduce flexibility . Methoxy substituents improve solubility but lower thermal resistance .

- Functional Groups: Hydroxyalkyl or aminopropyl groups enable copolymerization (e.g., polyurethanes), while vinyl groups facilitate crosslinking .

Physical and Chemical Properties

Table 2: Property Comparison

Preparation Methods

Synthetic Routes Overview

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyl-disiloxane typically involves the condensation of dichlorodimethylsilane derivatives with diphenylsilanol or related phenyl-substituted silanes under anhydrous conditions. The key synthetic approaches are:

- Redistribution reactions of chlorosilanes and disiloxanes catalyzed by phosphoramides or bases.

- Condensation of silanols with chlorosilanes in the presence of bases such as triethylamine.

- Thermal treatment of mixtures of dichlorosilanes and disiloxanes to promote exchange and formation of the target disiloxane.

These methods emphasize control over reaction temperature, time, and catalyst presence to maximize yield and purity.

Preparation by Redistribution Reaction (Patent US3646088A)

A detailed method is described in the US patent US3646088A, which outlines the preparation of siloxanes by redistribution using hexamethyldisiloxane, methylphenyldichlorosilane, and hexamethylphosphotriamide as a catalyst.

Example relevant to tetraphenyl-substituted disiloxanes:

| Reaction Mixture Components | Conditions | Product Details |

|---|---|---|

| 400 g 1,1,3,3-tetramethyl-1,3-diphenyl-disiloxane | Heated at 200 °C for 10 hours with 218 g methylphenyldichlorosilane and 30 g hexamethylphosphotriamide | 400 g fraction obtained, boiling point 106-113 °C, 45% purity of 1,1,3-trimethyl-1,3-diphenyl-3-chloro-disiloxane; remainder was tetramethyl-1,3-diphenyldisiloxane |

This process involves heating mixtures of chlorosilanes and disiloxanes with phosphotriamide catalysts, followed by fractional distillation to isolate the desired disiloxane. The reaction temperature and catalyst amount are critical parameters influencing yield and purity.

Condensation of Chlorosilanes and Silanols

Another common approach is the condensation of chlorosilanes with diphenylsilanol derivatives in anhydrous solvents, often catalyzed by bases such as triethylamine. This method allows the formation of the Si-O-Si linkage while substituents remain intact.

- Reaction carried out under inert atmosphere to avoid hydrolysis.

- Triethylamine scavenges HCl formed during condensation.

- Reaction progress monitored by thin-layer chromatography (TLC).

- Purification by fractional distillation or column chromatography.

Solvent and Catalyst Effects

Research indicates that the choice of solvent and catalyst significantly affects the reaction outcome:

- Hexamethylphosphotriamide is an effective catalyst for redistribution reactions.

- Weak bases like triethylamine promote condensation without decomposing sensitive Si-C bonds.

- Solvent polarity influences product yields; for example, acetonitrile and toluene have been used effectively.

- Strong acids or bases can cause cleavage of Si-C bonds, leading to decomposition.

Purification and Characterization

After synthesis, the product is purified primarily by fractional distillation under reduced pressure to separate the target disiloxane from unreacted precursors and byproducts.

Analytical techniques used include:

| Technique | Purpose |

|---|---|

| Gas Chromatography (GC) | Purity assessment and monitoring reaction progress |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | Structural confirmation of methyl and phenyl groups, Si-O-Si backbone |

| Infrared (IR) Spectroscopy | Identification of Si-O-Si stretching (~1000–1100 cm⁻¹) and phenyl C-H stretches (~3050 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight confirmation (m/z 410.7 for C26H26OSi2) |

Data Summary Table of Preparation Conditions and Outcomes

| Method | Reactants | Catalyst/Base | Temperature (°C) | Time (h) | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Redistribution (Patent US3646088A) | Tetramethyl-1,3-diphenyl-disiloxane + methylphenyldichlorosilane | Hexamethylphosphotriamide | 200 | 10 | ~45% purity | Fractional distillation used |

| Condensation | Dichlorodimethylsilane + diphenylsilanol | Triethylamine | 60 | Variable | High purity after chromatography | Anhydrous conditions essential |

| Redistribution | Hexamethyldisiloxane + methylphenyldichlorosilane | Hexamethylphosphotriamide | 115 | 17 | 92.5% purity | Example of related siloxane synthesis |

Research Findings and Notes

- The preparation of disiloxanes with phenyl substituents requires careful control of conditions to avoid Si-C bond cleavage, which can occur under strong acidic or basic conditions or at elevated temperatures above 75 °C.

- Weak bases and moderate temperatures favor the formation of stable disiloxane structures.

- The presence of phosphotriamide catalysts enhances redistribution efficiency by facilitating the exchange of chlorosilane and siloxane groups.

- Purity levels of 90% and above are achievable with proper distillation and chromatographic techniques.

- The compound's relatively high boiling point (~441 °C at atmospheric pressure) necessitates distillation under reduced pressure for purification.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, and how are impurities removed?

The compound is synthesized via condensation reactions of chlorosilane precursors. For example, reacting dichlorodimethylsilane with diphenylsilanol derivatives under anhydrous conditions, often catalyzed by bases like triethylamine. Purification typically involves fractional distillation or column chromatography to isolate the product from byproducts such as unreacted silanes or oligomers. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and Si NMR are essential to confirm the structure, particularly the methyl and phenyl substituents around the disiloxane backbone.

- IR Spectroscopy : Key Si-O-Si stretching vibrations (~1000–1100 cm) and phenyl C-H stretches (~3050 cm) should be observed. Sample preparation (e.g., 6% in CCl) minimizes solvent interference .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 410.6550 (CHOSi) .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for organosilicon compounds, which highlight risks of skin irritation and flammability .

Advanced Research Questions

Q. How does this disiloxane modify the curing dynamics of epoxy resins, and what analytical methods quantify its effects?

Incorporating 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane into epoxy formulations alters crosslinking kinetics due to its bulky phenyl groups, which reduce molecular mobility. Researchers use dynamic mechanical analysis (DMA) to measure glass transition temperatures () and differential scanning calorimetry (DSC) to study curing exotherms. The compound’s siloxane backbone enhances thermal stability, as shown by thermogravimetric analysis (TGA) .

Q. What computational approaches predict the physicochemical properties of this disiloxane?

Quantum chemistry calculations (e.g., density functional theory, DFT) model molecular geometry and electron distribution. Quantitative structure-property relationship (QSPR) models correlate substituent effects (e.g., phenyl vs. methyl) with properties like hydrophobicity or thermal conductivity. Software like Gaussian or ORCA is used for these simulations .

Q. How can this compound be functionalized for hybrid material synthesis?

- Hydrosilylation : Introduce vinyl or allyl groups to the disiloxane backbone for copolymerization with organic monomers.

- Nucleophilic Substitution : Replace methyl groups with reactive moieties (e.g., amino or epoxy) using transition-metal catalysts.

Such modifications enable applications in silicone-polyurethane hybrids or reinforced composites .

Q. How do structural variations (e.g., phenyl vs. alkyl substituents) influence density and thermal stability?

Comparative studies of analogs (e.g., 1,3-diethenyl-1,1,3,3-tetramethyldisiloxane) show that phenyl groups increase density (e.g., ~1.0 g/cm) and thermal stability (>300°C) due to aromatic rigidity. In contrast, alkyl-substituted derivatives exhibit lower densities (~0.8 g/cm) and degrade at ~200°C. Researchers use volumetric analysis and TGA to validate these trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.